molecular formula C24H23ClN2O2 B14182531 {4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone CAS No. 919118-48-2

{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone

Katalognummer: B14182531
CAS-Nummer: 919118-48-2
Molekulargewicht: 406.9 g/mol
InChI-Schlüssel: WOCQYXIDDNYDTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone is a complex organic compound that features a piperidine ring, a phenyl group, and a chlorophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the phenyl and chlorophenoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of {4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.

    Phenylmethanone derivatives: These compounds share the phenylmethanone structure and may have similar chemical reactivity.

Uniqueness

{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Eigenschaften

CAS-Nummer

919118-48-2

Molekularformel

C24H23ClN2O2

Molekulargewicht

406.9 g/mol

IUPAC-Name

[4-[2-(4-chlorophenoxy)anilino]piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C24H23ClN2O2/c25-19-10-12-21(13-11-19)29-23-9-5-4-8-22(23)26-20-14-16-27(17-15-20)24(28)18-6-2-1-3-7-18/h1-13,20,26H,14-17H2

InChI-Schlüssel

WOCQYXIDDNYDTB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1NC2=CC=CC=C2OC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.